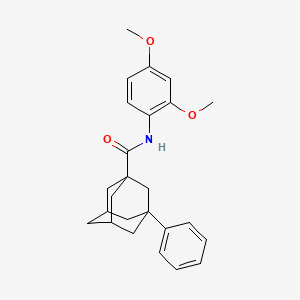

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide, also known as Dimebon, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Dimebon is a derivative of adamantane, a tricyclic hydrocarbon, and has been shown to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization

- Molecular Synthesis and Crystal Structure : Research has been conducted on the synthesis of compounds with similar structural motifs, focusing on their crystal structure and molecular interactions. For instance, a study described the synthesis and crystal structure analysis of a compound with a dimethoxyphenyl group, providing insights into its potential for further chemical modifications and applications in material science (Prabhuswamy et al., 2016).

Material Science and Engineering

- Electrochromic and Thermal Properties : Another research avenue involves the development of novel polyamides with electrochromic and thermal properties derived from dimethoxy-substituted compounds. These materials exhibit potential for use in smart windows and displays due to their reversible color changes and thermal stability (Chang & Liou, 2008).

Pharmaceutical and Biomedical Research

- Anticancer and Anti-inflammatory Agents : Compounds with dimethoxyphenyl groups have been synthesized and evaluated for their potential as anti-inflammatory and anticancer agents. This includes the development of novel pyrazole derivatives with minimal ulcerogenic activity, indicating the therapeutic potential of these compounds (El‐Hawash & El-Mallah, 1998).

Chemical Synthesis and Catalysis

- Catalytic Applications : The structural analogs have been investigated for their roles in catalysis, such as in the copper-catalyzed amination of aryl halides, demonstrating the utility of similar compounds in facilitating chemical reactions (Jiang et al., 2020).

Environmental and Analytical Chemistry

- Sensor and Detection Technologies : Research into compounds with dimethoxyphenyl components has explored their use in fluorescence quenching studies, which can have applications in environmental monitoring and analytical chemistry (Patil et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

The compound interacts with its target, the bacterial RNAP, by binding to the switch region of the enzyme . This interaction inhibits the function of RNAP, thereby disrupting the RNA synthesis process in bacteria .

Biochemical Pathways

The inhibition of bacterial RNAP affects the transcription process, which is a crucial step in gene expression. This disruption in the transcription process leads to a halt in protein synthesis, affecting various biochemical pathways within the bacteria .

Result of Action

The compound’s action results in potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO3/c1-28-20-8-9-21(22(11-20)29-2)26-23(27)25-14-17-10-18(15-25)13-24(12-17,16-25)19-6-4-3-5-7-19/h3-9,11,17-18H,10,12-16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYYLTRYRCQUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)

![Tert-butyl N-[[1-[1-(2-chloropropanoyl)piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B2881665.png)

![(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2881668.png)

![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2881680.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2881682.png)